molecular formula C18H14F3NO2 B2815182 (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 868213-15-4

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2815182
CAS No.: 868213-15-4
M. Wt: 333.31
InChI Key: HXXIMIVPNDLHFV-BJMVGYQFSA-N
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Description

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a trifluoromethylphenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and 3-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.

    Formation of the Enamine: The condensation product is then subjected to an enamine formation step, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    (2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide: Contains a methyl group instead of an acetyl group, leading to different chemical properties.

    (2E)-N-(4-acetylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: The position of the trifluoromethyl group is different, which can influence its interactions and reactivity.

Uniqueness

The presence of both the acetylphenyl and trifluoromethylphenyl groups in (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-12(23)14-6-8-16(9-7-14)22-17(24)10-5-13-3-2-4-15(11-13)18(19,20)21/h2-11H,1H3,(H,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXIMIVPNDLHFV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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